![molecular formula C13H13NO4 B2692633 methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate CAS No. 1432100-72-5](/img/structure/B2692633.png)
methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate
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Overview
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of the fundamental constituents of biologically active compounds, which is widely known as a biologically active scaffold possessing a diverse nature of activities .
Synthesis Analysis
Pyrrole can be synthesized through several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in the presence of an acid . Another method involves the cyclization of β-amino acids or their derivatives .Molecular Structure Analysis
The molecular structure of pyrrole consists of a five-membered ring with alternating single and double bonds. The ring contains four carbon atoms and one nitrogen atom. The nitrogen atom carries a hydrogen atom and is involved in the conjugated system of pi electrons .Chemical Reactions Analysis
Pyrrole is known to undergo various chemical reactions. For instance, it can react with electrophiles at the 2-position, due to the increased electron density at this position . It can also undergo N-alkylation and N-acylation reactions .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid at room temperature. It has a strong, characteristic odor, is slightly soluble in water, and mixes well with most organic solvents .Scientific Research Applications
Synthesis and Reactions
- Research on the reactions of furo[2,3-b]pyrrole and furo[3,2-b]pyrrole-type aldehydes, including derivatives similar to the compound , has led to the synthesis of various substituted furo[2,3-b]dipyrroles and octahydroxanthenes, demonstrating the compound's utility in preparing complex heterocyclic structures (Sleziak, Balážiová, & Krutošíková, 1999).
- A study on the synthesis and reactions of new derivatives of furo[3,2-b]pyrrole provided insights into microwave-assisted synthesis and various chemical transformations of furo[3,2-b]pyrrole compounds, indicating the versatility of these heterocycles in organic synthesis (Zemanová & Gašparová, 2013).
Aromaticity and Molecular Structure
- An analytical study on the aromaticity of dihetero analogues of pentalene dianion, including methyl furo[3,2-b]pyrrole-5-carboxylate derivatives, explored the molecular geometry and aromatic character of these systems, contributing to the understanding of their stability and reactivity (Cyrański, Krygowski, Krutošíková, & Sleziak, 2001).
Potential Applications
- The selective oxidation of 5-hydroxymethylfurfural to 5-formyl-2-furancar-boxylic acid over a Fe-Anderson type catalyst demonstrated the compound's relevance in synthesizing important bio-block materials, showcasing its potential application in the synthesis of chemical intermediates and pharmaceuticals (Xu et al., 2019).
- Studies on the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block indicate the compound's utility in creating novel biobased materials with potential applications in sustainable material science (Jiang et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-[(2-formyl-5-methylpyrrol-1-yl)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-9-3-4-10(8-15)14(9)7-11-5-6-12(18-11)13(16)17-2/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOWEJKGZGBGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2=CC=C(O2)C(=O)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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